3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride
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Overview
Description
3-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride is a chemical compound that features a triazole ring attached to a piperidine moiety. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride typically involves the reaction of piperidine with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride
- 3-(1H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
- 1-(1H-1,2,4-Triazol-1-yl)ethylpiperazine dihydrochloride
Uniqueness
3-(1H-1,2,4-triazol-1-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-7(4-8-3-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAVQZSLFACLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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